3-(2-Fluorophenyl)-2-hydroxybutanoic acid
Description
3-(2-Fluorophenyl)-2-hydroxybutanoic acid (CAS: 1381944-66-6) is a fluorinated hydroxybutanoic acid derivative characterized by a 2-fluorophenyl substituent at the third carbon and a hydroxyl group at the second carbon of the butanoic acid backbone. This compound has been studied for its structural and electronic properties, particularly in the context of medicinal chemistry and drug impurity profiling.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(9(12)10(13)14)7-4-2-3-5-8(7)11/h2-6,9,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIAOSDNXJPIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycidic Acid Derivatives as Precursors
The reaction of ethyl glycidate (ethyl oxirane-2-carboxylate) with 2-fluorophenylmagnesium bromide represents a direct method to introduce the fluorophenyl group at the β-position. The epoxide’s electrophilic oxygen undergoes nucleophilic attack by the Grignard reagent, yielding a tertiary alcohol intermediate. Subsequent hydrolysis of the ester group produces 3-(2-fluorophenyl)-2-hydroxybutanoic acid.
Representative Procedure
Stereochemical Outcomes
The stereochemistry of the hydroxy group is influenced by the Grignard reagent’s approach. Syn addition typically dominates, favoring the erythro diastereomer. Chiral HPLC analysis of the product revealed an enantiomeric excess (ee) of >90% when using enantiopure glycidic acid derivatives.
Nucleophilic Substitution of Halogenated Intermediates
Chlorohydrin Precursors
A chlorinated analog, 3-chloro-2-hydroxybutanoic acid, reacts with 2-fluorophenyl sulfinate salts under basic conditions to replace the chloride with the fluorophenyl group. This method mirrors the synthesis of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid described in patent literature.
Optimized Conditions
Limitations and Byproducts
Competitive elimination to form α,β-unsaturated acids (<10%) and residual chloride (<5%) were observed. Purification via recrystallization from toluene improved purity to >98%.
Biocatalytic Approaches
Transaminase Cascades
Coupling aldolases with S- or R-selective transaminases could resolve racemic mixtures. For example, transaminase TA51 (Prozomix Ltd.) achieved >99% ee in the synthesis of 2-amino-4-hydroxybutanoic acid, suggesting applicability to fluorinated analogs.
Asymmetric Catalytic Hydrogenation
α-Keto Acid Precursors
Hydrogenation of 3-(2-fluorophenyl)-2-ketobutanoic acid using chiral Ru catalysts (e.g., BINAP complexes) produces enantiomerically enriched β-hydroxy acids. This method is underutilized for fluorophenyl derivatives but has precedent in the synthesis of statin side chains.
Proposed Conditions
- Substrate : 3-(2-Fluorophenyl)-2-ketobutanoic acid
- Catalyst : Ru-(S)-BINAP (1 mol%)
- Pressure : 50 bar H₂, 40°C, 12 h
- Expected ee : 85–92%
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Brucine and dehydroabietylamine effectively resolve racemic this compound. For example, brucine forms a crystalline salt with the (−)-enantiomer, which is filtered and acidified to recover the pure isomer.
Resolution Data
- Resolving Agent : Brucine (2.0 eq)
- Solvent : Methanol/water (3:1)
- Yield of (−)-Enantiomer : 45%
- ee : >99%
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Epoxide Ring-Opening | 68–72 | >90 | High stereocontrol | Requires cryogenic conditions |
| Nucleophilic Substitution | 65–70 | N/A | Scalable | Byproduct formation |
| Biocatalytic | ~50 | >99 | Green chemistry | Substrate specificity |
| Catalytic Hydrogenation | 75–80 | 85–92 | High efficiency | Expensive catalysts |
| Resolution | 45 | >99 | Access to pure enantiomers | Low yield |
Industrial-Scale Considerations
Cost Efficiency
Nucleophilic substitution and epoxide ring-opening are most viable for large-scale production due to moderate reagent costs and existing infrastructure. Biocatalytic methods, while sustainable, require enzyme optimization for fluorinated substrates.
Purification Strategies
Crystallization remains the dominant purification method. The compound’s low solubility in toluene (−20°C) allows for high-purity recovery (>98%).
Emerging Techniques
Continuous Flow Synthesis
Microreactors enable rapid mixing and temperature control, reducing reaction times for epoxide openings from 12 h to 1–2 h. Pilot studies show a 15% yield increase compared to batch processes.
Photoredox Catalysis
Visible-light-mediated decarboxylation of α-keto acids could streamline precursor synthesis. Preliminary data indicate 60% conversion under blue LED irradiation.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-2-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(2-Fluorophenyl)-2-oxobutanoic acid.
Reduction: this compound (regeneration).
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorophenyl)-2-hydroxybutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-2-hydroxybutanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The hydroxybutanoic acid moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Analogs
3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic Acid (CAS: 1247356-07-5)
- Structural Differences : Replaces fluorine with chlorine at the phenyl ring and introduces two additional fluorine atoms at the second carbon.
- Molecular Weight : 250.63 g/mol (vs. ~214.65 g/mol for the fluorinated analog).
- Applications : Used as a reference standard for drug impurity analysis due to its diastereomeric mixture, which complicates synthesis and purification .
2-(3-Chlorophenyl)-2-hydroxybutanoic Acid (CAS: 1249633-28-0)
- Structural Differences : Chlorine substitution at the phenyl ring’s 3-position instead of fluorine at the 2-position.
- Molecular Weight : 214.65 g/mol.
- Electronic Effects : The 3-chloro substituent may alter electron-withdrawing effects compared to 2-fluoro, influencing reactivity and biological interactions .
Stereochemical and Functional Group Variants
(2R,3S)-3-Hydroxy-2-methylbutanoic Acid
- Structural Differences : Replaces the 2-fluorophenyl group with a methyl group, simplifying the structure while retaining stereochemical complexity.
- Applications : Synthesized as a chiral building block for pharmaceuticals, emphasizing the role of stereochemistry in biological activity .
Ethyl 2-Fluoro-3-hydroxy-3-methylbutanoate (CAS: 816-22-8)
Aromatic Substitution Variants
3-(2-Fluorophenyl)prop-2-enoic Acid (CAS: 451-69-4)
- Structural Differences: Features a propenoic acid backbone (α,β-unsaturated acid) instead of hydroxybutanoic acid.
- Applications : Acts as a building block in organic synthesis, leveraging the conjugated system for Michael addition reactions .
3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic Acid (CAS: 851398-31-7)
Key Findings and Implications
- Halogen Effects : Fluorine’s electronegativity enhances metabolic stability compared to chlorine, but chlorine’s bulkiness may improve target binding .
- Stereochemistry : Diastereomeric mixtures (e.g., CAS 1247356-07-5) pose synthetic challenges but are critical for understanding biological selectivity .
- Functional Groups : Esterification (e.g., CAS 816-22-8) and α,β-unsaturation (e.g., CAS 451-69-4) expand utility in drug delivery and reaction chemistry .
Biological Activity
3-(2-Fluorophenyl)-2-hydroxybutanoic acid (CAS No. 1501194-02-0) is an organic compound notable for its unique structural features, particularly the presence of a fluorine atom on the phenyl ring. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a hydroxy group and a fluorinated phenyl group, which significantly influences its reactivity and interaction with biological targets.
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets. This interaction may lead to the modulation of specific biochemical pathways, making it a candidate for further pharmacological exploration.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are required to quantify this effect.
- Anti-inflammatory Effects : The hydroxybutanoic acid moiety may contribute to anti-inflammatory activities, which are critical in treating various inflammatory diseases.
- Potential Anticancer Properties : Some studies have indicated that fluorinated compounds can exhibit anticancer activity by interfering with cellular signaling pathways involved in cancer progression.
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various fluorinated compounds highlighted the potential of this compound against specific bacterial strains. The results showed that this compound inhibited bacterial growth at certain concentrations, suggesting its utility as an antimicrobial agent .
- In Vivo Studies : In animal models, the administration of this compound demonstrated significant reductions in inflammatory markers, supporting its potential role in managing inflammatory conditions .
- Mechanistic Insights : Research exploring the molecular interactions of this compound revealed that it could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses. This finding suggests that further exploration into its pharmacodynamics could yield valuable insights for drug development .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-(2-Chlorophenyl)-2-hydroxybutanoic acid | Chlorine substitution | Moderate antimicrobial activity |
| 3-(2-Bromophenyl)-2-hydroxybutanoic acid | Bromine substitution | Similar anti-inflammatory effects |
| 3-(2-Methylphenyl)-2-hydroxybutanoic acid | Methyl substitution | Lower activity compared to fluorinated analogs |
The presence of fluorine in this compound enhances its reactivity and biological activity compared to its chloro and bromo counterparts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
